3-Phenyl-3-(trifluoromethyl)diaziridine

Synthetic Methodology Process Chemistry Yield Optimization

Procure 3-Phenyl-3-(trifluoromethyl)diaziridine (CAS 40618-96-0) as the optimal synthetic intermediate for generating 3-Phenyl-3-(trifluoromethyl)-3H-diazirine (TPD), a premier carbene precursor for photoaffinity labeling. Its specific trifluoromethyl and phenyl substituents are critical for ambient light stability and carbene reactivity, offering a reliable oxidation pathway (e.g., Swern) to the active diazirine. Ideal for creating photoreactive probes for nucleic acids, proteins, and peptides with minimal steric hindrance, this high-yielding precursor ensures cost-effective, efficient access to a widely published photophore class.

Molecular Formula C8H7F3N2
Molecular Weight 188.15 g/mol
CAS No. 40618-96-0
Cat. No. B141199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-3-(trifluoromethyl)diaziridine
CAS40618-96-0
Synonyms3-(Trifluoromethyl)-3-phenyldiaziridine
Molecular FormulaC8H7F3N2
Molecular Weight188.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2(NN2)C(F)(F)F
InChIInChI=1S/C8H7F3N2/c9-8(10,11)7(12-13-7)6-4-2-1-3-5-6/h1-5,12-13H
InChIKeyIDYOLIBOFIMVHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-3-(trifluoromethyl)diaziridine (CAS 40618-96-0): Chemical Profile and Core Scientific Role


3-Phenyl-3-(trifluoromethyl)diaziridine (CAS 40618-96-0) is a heterocyclic compound belonging to the diaziridine class, characterized by a strained three-membered ring containing two nitrogen atoms [1]. With a molecular formula of C8H7F3N2 and a molecular weight of 188.15 g/mol, it features a trifluoromethyl and a phenyl group on the ring carbon . Its primary and most significant scientific role is as an essential synthetic intermediate in the preparation of 3-Phenyl-3-(trifluoromethyl)-3H-diazirine (TPD), a widely utilized carbene precursor for photoaffinity labeling (PAL) applications . This compound is not an end-use photoprobe; its value is derived from its ability to be efficiently converted into the active diazirine species through established oxidation methods [2].

3-Phenyl-3-(trifluoromethyl)diaziridine: Why In-Class Substitution is Not Feasible


Generic substitution among diaziridine compounds is not scientifically valid due to the profound impact of specific ring substituents on critical physicochemical and photochemical properties. The 3-Phenyl-3-(trifluoromethyl)diaziridine structure is deliberately chosen because it serves as the optimal precursor for generating the corresponding TPD photophore [1]. The trifluoromethyl group is essential for conferring a degree of ambient light stability and enhancing the reactivity of the carbene intermediate, whereas alternative substituents (e.g., difluoromethyl) would yield photoprobes with different crosslinking efficiencies and specificities [2]. Furthermore, the identity of the aryl group dictates the final probe's lipophilicity and its ability to interact with biological targets. Substitution can dramatically alter synthesis yields, with some modified diaziridines showing significantly improved photosensitivity compared to unsubstituted variants, underscoring that each derivative's behavior is non-interchangeable [3].

3-Phenyl-3-(trifluoromethyl)diaziridine: Quantifiable Differentiation for Procurement Decisions


Synthetic Route Efficiency: Superior Yield of Diaziridine Intermediate Over Other Routes

The synthesis of 3-Phenyl-3-(trifluoromethyl)diaziridine via the cyclization of an N-tosyloxime with liquid ammonia is a highly efficient and well-characterized route, achieving a yield of 95% for this critical step . This quantitative yield provides a significant advantage in procurement and scale-up for in-house synthesis. The product from this high-yielding step can be used in the subsequent oxidation to the diazirine without further purification, streamlining the overall process .

Synthetic Methodology Process Chemistry Yield Optimization

Downstream Probe Affinity: Dramatically Enhanced Binding After Functionalization

The ultimate utility of 3-Phenyl-3-(trifluoromethyl)diaziridine is proven by the performance of the functionalized probes derived from it. In a study developing probes for the GLUT4 transporter, 3-phenyl-3-trifluoromethyldiazirine-based bis-glucose derivatives demonstrated affinities for GLUT4 that were 60- to 130-fold higher than the parent D-glucose molecule [1]. Furthermore, substitution with electron-withdrawing groups (iodo and nitro) on the aromatic ring of the diazirine photophore was found to increase photosensitivity compared to the unsubstituted parent compound, enabling more efficient photolabeling [1].

Photoaffinity Labeling GLUT4 Transporter Biological Activity

Comprehensive Analytical Characterization for Quality Assurance and Reproducibility

Reproducibility in chemical biology and synthetic chemistry requires rigorous analytical standards. 3-Phenyl-3-(trifluoromethyl)diaziridine is supplied with fully assigned 1H, 13C, and 19F NMR spectra, providing a precise chemical fingerprint that is often absent for less common or less characterized diaziridine derivatives . These data are critical for verifying the identity and purity of the compound upon receipt and before use in sensitive experiments.

Analytical Chemistry NMR Spectroscopy Quality Control

3-Phenyl-3-(trifluoromethyl)diaziridine: Procure for These Specific Research Applications


In-House Synthesis of 3-Phenyl-3-(trifluoromethyl)diazirine (TPD) Photoprobes

This is the primary and most direct application scenario. Procurement is recommended for laboratories that require a robust, high-yielding starting material for the synthesis of TPD, a premier carbene-generating photophore. The 95% synthetic yield of this intermediate offers a quantifiable advantage in terms of cost and time efficiency. Subsequent oxidation via Swern or other methods [1] reliably produces the active diazirine for downstream bioconjugation and photoaffinity labeling studies.

Photoaffinity Labeling (PAL) of Nucleic Acid-Protein Interactions

Procure 3-Phenyl-3-(trifluoromethyl)diaziridine to generate photoreactive nucleic acid probes. The derived TPD photophore has been successfully incorporated into DNA backbones to perform photoaffinity electrophoretic mobility shift assays (P-EMSA), enabling the precise crosslinking and identification of DNA-binding proteins [2]. The small size and efficient carbene generation of the TPD group make it particularly suited for this application, minimizing steric hindrance compared to larger photophores like benzophenone [3].

Development of High-Affinity Ligand-Based Photoprobes

This compound is ideal for research programs focused on creating potent, target-specific photoaffinity probes. Evidence shows that conjugates built on this scaffold can achieve affinities orders of magnitude higher than their natural ligand counterparts (e.g., 60-130x higher for GLUT4 [4]). This makes it a strategic choice for developing tools to study elusive or low-affinity biological interactions, where a weak natural ligand could be converted into a potent and photocrosslinkable probe.

Creating Custom Photoreactive Amino Acid Building Blocks

Researchers focused on incorporating photoreactive groups site-specifically into peptides and proteins should procure this compound. The high-yielding synthesis of the diaziridine intermediate is a critical step in producing photoreactive amino acid analogs like diazirinylphenylalanine [5]. These unnatural amino acids are powerful tools for studying protein structure, dynamics, and interactions within complex cellular environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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